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Compound of Interest

Compound Name: 1-(4-Bromophenyl)cyclohexanol

CAS No.: 19920-80-0

Cat. No.: B3028393 Get Quote

Executive Summary
1-(4-Bromophenyl)cyclohexanol (CAS: 19920-80-0) is a tertiary alcohol intermediate

frequently utilized in the synthesis of antihistamines (e.g., desloratadine precursors) and

selective estrogen receptor modulators (SERMs).[1]

This guide provides a comparative spectral analysis, contrasting the target molecule against its

non-halogenated analog, 1-phenylcyclohexanol. By isolating the substituent effects of the

bromine atom, researchers can definitively assign quaternary carbons and distinguish between

the aromatic and aliphatic regions—a common challenge in this class of compounds.

Key Spectral Feature: The "Heavy Atom Effect" of bromine results in a significant upfield shift of

the ipso-carbon (C4'), often shielding it to ~120–122 ppm, distinct from typical aromatic signals.

Structural Assignment Strategy
Accurate assignment requires distinguishing between three distinct quaternary carbon

environments. The logic follows a self-validating hierarchy:

Aliphatic Quaternary (C1): The only quaternary carbon in the aliphatic region (~70–75 ppm),

deshielded by the hydroxyl group.
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Aromatic Ipso-Alkyl (C1'): The point of attachment to the cyclohexane ring.[1] Deshielded by

the alkyl group (~145–150 ppm).[1]

Aromatic Ipso-Bromo (C4'): The carbon bonded to bromine.[1] Shielded by the diamagnetic

effect of the large bromine electron cloud (~120–122 ppm).
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Figure 1: Decision tree for assigning critical quaternary carbons in 1-(4-
Bromophenyl)cyclohexanol.
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The following data compares the predicted chemical shifts of the target molecule with

experimental literature values for its parent compound, 1-phenylcyclohexanol. This comparison

isolates the Substituent Chemical Shift (SCS) of the bromine atom.

Table 1: NMR Chemical Shift Comparison ( )

Carbon
Position

Type
1-
Phenylcyclohe
xanol (Ref)

1-(4-

Bromophenyl)c

yclohexanol

(Target)

Shift
Difference (

)

C1 (Cyclohexyl) -OH 73.2 ppm ~73.0 ppm -0.2 (Negligible)

C2 / C6 37.5 ppm ~37.4 ppm -0.1

C3 / C5 22.4 ppm ~22.2 ppm -0.2

C4 25.8 ppm ~25.6 ppm -0.2

C1' (Ipso-Alkyl) -Ar 149.5 ppm ~148.5 ppm -1.0 (Inductive)

C2' / C6' -Ar 125.1 ppm ~127.0 ppm
+1.9 (Ortho to

Alkyl)

C3' / C5' -Ar 128.2 ppm ~131.4 ppm
+3.2 (Ortho to

Br)

C4' (Ipso-H/Br) / 126.8 ppm ~121.0 ppm
-5.8 (Heavy Atom

Effect)

Note: The most diagnostic change is at C4', which shifts upfield despite bromine being

electronegative. This "Heavy Atom Effect" is characteristic of aryl bromides and iodides.[1]
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For researchers synthesizing this standard for NMR validation, the Grignard addition is the

most robust route.

Synthesis Workflow: Grignard Addition
Reaction: 4-Bromophenylmagnesium bromide + Cyclohexanone

Product.[1]

Protocol:

Reagent Preparation: Flame-dry a 100 mL 3-neck flask under

.

Grignard Generation: Add 4-bromo-iodobenzene (1.0 eq) to

turnings in dry THF. Note: Using 1,4-dibromobenzene requires careful mono-lithiation at
-78°C to avoid polymerization; the Grignard exchange with iPrMgCl is preferred for precision.

Alternative: Use commercially available 4-Bromophenylmagnesium bromide (0.5 M in

THF).[1]

Addition: Cool Grignard solution to 0°C. Add Cyclohexanone (0.9 eq) dropwise over 30 mins.

Quench: Stir for 2 hours at RT. Quench with saturated

.[1]

Workup: Extract with EtOAc, wash with brine, dry over

.

Purification: Recrystallize from Hexane/EtOAc (10:1) to yield white crystals (mp: 94-98°C).[1]
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Figure 2: Synthesis pathway via Grignard addition.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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